3-(4'-Bromophenyl) benzofuran
Description
Significance of Benzofuran (B130515) Scaffolds in Advanced Organic Synthesis
Benzofuran and its derivatives are fundamental structural units found in a wide array of biologically active natural products and synthetic materials. nih.govrsc.org This has made them a focal point for organic chemists and pharmaceutical researchers. The inherent biological properties of the benzofuran scaffold, which include antimicrobial, anti-inflammatory, and antitumor activities, justify the extensive interest in utilizing them as building blocks for pharmacological agents. nih.govtandfonline.comnih.gov Many clinically approved drugs are either naturally occurring or synthetically derived substituted benzofurans. nih.govtandfonline.com Furthermore, some benzofuran derivatives exhibit unique optical and electronic properties, making them valuable in materials science. divyarasayan.org
Evolution of Synthetic Strategies for Benzofuran Derivatives
The first synthesis of the benzofuran ring was achieved by Perkin in 1870. acs.org Since then, a multitude of synthetic methods have been developed to construct this important heterocyclic system. acs.orgnih.gov These strategies can be broadly categorized into two main approaches: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative, typically through intramolecular cyclization, and the construction of the benzene ring onto a furan precursor. divyarasayan.org
Over the years, synthetic methodologies have evolved to become more efficient and versatile. Early methods often required harsh reaction conditions and had limited substrate scope. Modern approaches frequently employ transition metal catalysis, with palladium, copper, nickel, and rhodium being prominent examples. nih.govbohrium.com These catalytic systems enable a wide range of coupling and cyclization reactions, such as the Sonogashira coupling followed by cyclization, to afford benzofurans in good yields and with tolerance for various functional groups. divyarasayan.orgacs.org Other innovative strategies include Lewis acid-catalyzed cyclizations, photochemical reactions, and metal-free oxidative cyclizations. nih.govorganic-chemistry.orgresearchgate.net
Research Landscape of Substituted Benzofurans, with Emphasis on Bromophenyl Analogues
The investigation into substituted benzofurans is a vibrant area of research, driven by the desire to modulate the biological and physical properties of the core scaffold. The introduction of different substituents at various positions of the benzofuran ring can significantly impact its activity. rsc.org
Among the vast array of substituted benzofurans, those bearing a bromophenyl group have garnered particular attention. The bromine atom, as a halogen, can influence the electronic properties of the molecule and can serve as a handle for further synthetic transformations through cross-coupling reactions. Research on bromophenyl-substituted benzofurans is diverse, exploring their potential in various fields. For instance, some studies focus on their synthesis and structural characterization, while others investigate their biological activities. The position of the bromophenyl substituent on the benzofuran ring, as well as the position of the bromine on the phenyl ring, are critical factors that researchers systematically vary to understand structure-activity relationships. rsc.org The synthesis of highly substituted benzofurans, including those with bromo- and phenyl- groups, has been a subject of recent studies, highlighting the ongoing efforts to access novel and complex molecular architectures. rsc.org
Chemical Profile of 3-(4'-Bromophenyl)benzofuran
| Property | Value |
| IUPAC Name | 3-(4-Bromophenyl)benzofuran |
| CAS Number | 99763-23-2 |
| Molecular Formula | C₁₄H₉BrO |
| Molecular Weight | 273.13 g/mol |
Structural Representation:
(A simplified 2D representation of the 3-(4'-Bromophenyl)benzofuran structure)
Synthesis and Characterization
The synthesis of 3-(4'-Bromophenyl)benzofuran and related derivatives can be achieved through various synthetic routes developed for the general construction of the benzofuran scaffold.
Common Synthetic Routes
One of the most prevalent methods for synthesizing 3-arylbenzofurans involves the palladium-catalyzed reaction of a 2-halophenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization. In the context of 3-(4'-Bromophenyl)benzofuran, this would typically involve the reaction of a suitable 2-halophenol with 1-bromo-4-ethynylbenzene.
Another approach involves the reaction of phenols with α-haloketones. For instance, the Lewis acid-catalyzed reaction of a phenol (B47542) with a 2-halo-1-(4-bromophenyl)ethanone derivative can lead to the formation of the benzofuran ring system. nih.gov
More recent and innovative methods include:
Domino reactions: A one-pot synthesis of 2,3-disubstituted benzofurans can be achieved through a domino reaction of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by Ni(acac)₂. organic-chemistry.org
Intramolecular C-O bond formation: Iron and copper catalysis can be employed for the intramolecular C–O bond formation from 1-(2-haloaryl)ketones to yield benzofurans. acs.org
Substituent migration: An unusual synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides has been reported, which proceeds through a divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement and subsequent substituent migration. rsc.orgresearchgate.net
Spectroscopic Data and Characterization
The structural confirmation of 3-(4'-Bromophenyl)benzofuran relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on both the benzofuran ring system and the 4-bromophenyl substituent. The chemical shifts and coupling constants of these protons provide crucial information about their relative positions.
¹³C NMR: The carbon-13 NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbon atoms of the benzofuran core and the bromophenyl ring. The chemical shifts are indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include C-H stretching vibrations for the aromatic rings, C=C stretching vibrations within the aromatic systems, and the C-O-C stretching of the furan ring. The C-Br stretching frequency would also be observable.
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of 3-(4'-Bromophenyl)benzofuran. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
The following table summarizes typical spectroscopic data that would be expected for 3-(4'-Bromophenyl)benzofuran, based on data for structurally similar compounds. nih.govrsc.org
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | ~ 7.2-7.8 (multiplet, aromatic protons) |
| ¹³C NMR (CDCl₃, δ ppm) | ~ 110-160 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~ 3100-3000 (Ar-H stretch), ~1600-1450 (C=C stretch), ~1250-1000 (C-O-C stretch) |
| MS (EI) | m/z 272/274 (M⁺, isotopic pattern for Br) |
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrO |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9BrO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
AWGYGDAQCGHZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Methodological Advances in the Synthesis of 3 4 Bromophenyl Benzofuran and Its Analogues
Contemporary Catalytic Approaches to Benzofuran (B130515) Core Construction
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering mild and efficient alternatives to classical methods. Both palladium and copper catalysts have proven particularly effective in facilitating the key bond-forming reactions required for the assembly of the benzofuran ring.
Palladium-Catalyzed Synthesis Protocols
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to benzofuran synthesis is extensive. Various strategies have been developed that leverage palladium's ability to mediate the formation of crucial carbon-carbon and carbon-oxygen bonds.
A prevalent strategy for constructing 2,3-disubstituted benzofurans involves a tandem Sonogashira cross-coupling and cyclization sequence. This approach typically begins with the palladium- and copper-co-catalyzed coupling of an ortho-halophenol with a terminal alkyne. researchgate.net The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. This method is valued for its operational simplicity and the diversity of substituents that can be incorporated. mit.edu
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. uni-rostock.de The reaction proceeds through two independent catalytic cycles for palladium and copper. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium complex. uni-rostock.de
Recent advancements have focused on developing milder and more sustainable conditions, including the use of water as a solvent under visible light irradiation. mit.edu The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates. For instance, PdCl2(PPh3)2 is a commonly used catalyst, often in combination with a copper(I) iodide co-catalyst and an amine base like triethylamine. mit.edu
Table 1: Selected Examples of Benzofuran Synthesis via Sonogashira Coupling and Cyclization
| Entry | o-Halophenol | Alkyne | Catalyst System | Base / Solvent | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Iodophenol (B132878) | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | rt | 2-Phenylbenzofuran | 95 | mit.edu |
| 2 | 2-Bromophenol | 1-Heptyne | PdCl2 / PPh3 | Et3N / H2O | Visible Light | 2-Pentylbenzofuran | 85 | mit.edu |
| 3 | 4-Chloro-2-iodophenol | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | rt | 5-Chloro-2-phenylbenzofuran | 93 | mit.edu |
| 4 | 2-Iodoresorcinol | Propyne | PdCl2(PPh3)2 / CuI | Et3N / THF | 60 °C | 4-Hydroxy-2-methylbenzofuran | 85 | mit.edu |
| 5 | 2-Iodophenol | 4-Ethynylanisole | PdCl2 / PPh3 | Et3N / H2O | Visible Light | 2-(4-Methoxyphenyl)benzofuran | 90 | mit.edu |
A powerful method for the synthesis of substituted benzofurans is the palladium-catalyzed intramolecular O-arylation of enolates. wiley.com This reaction involves the cyclization of 1-(2-haloaryl)ketones, where a C–O bond is formed between the enolate oxygen and the halogen-bearing aryl carbon. mit.edunih.gov This strategy provides direct access to a variety of benzofuran systems from readily available starting materials. wiley.com
The success of this transformation is highly dependent on the choice of catalyst system, particularly the phosphine (B1218219) ligand. Research has shown that a catalyst generated from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the ligand DPEphos (Bis(2-diphenylphosphinophenyl)ether) is particularly effective for this conversion. wiley.com The reaction conditions, including the choice of base, are optimized based on the nature of the ketone substrate (cyclic vs. acyclic). For instance, cyclic ketones often perform well with cesium carbonate (Cs₂CO₃), while acyclic ketones may require a stronger base like sodium tert-butoxide (NaOtBu) to achieve high yields. wiley.com This method tolerates a range of functional groups on both the ketone and the aryl ring. wiley.com
Table 2: Palladium-Catalyzed Intramolecular O-Arylation for Benzofuran Synthesis
| Entry | Substrate (1-(2-Haloaryl)ketone) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-(2-Bromophenyl)cyclohexanone | Pd₂(dba)₃ (2.5) | DPEphos (6) | Cs₂CO₃ | Toluene | 100 | 1,2,3,4-Tetrahydrodibenzofuran | 95 | wiley.com |
| 2 | 2-(2-Chlorophenyl)cyclohexanone | Pd₂(dba)₃ (2.5) | DPEphos (6) | Cs₂CO₃ | Toluene | 100 | 1,2,3,4-Tetrahydrodibenzofuran | 91 | wiley.com |
| 3 | 1-(2-Bromophenyl)propan-1-one | Pd₂(dba)₃ (2.5) | DPEphos (6) | NaOtBu | Toluene | 100 | 3-Methylbenzofuran | 82 | wiley.com |
| 4 | 1-(2-Bromo-4-fluorophenyl)ethan-1-one | Pd₂(dba)₃ (2.5) | DPEphos (6) | NaOtBu | Toluene | 100 | 5-Fluoro-2-methylbenzofuran | 80 | wiley.com |
| 5 | 1-(2-Bromophenyl)-2-phenylethan-1-one | Pd₂(dba)₃ (2.5) | DPEphos (6) | NaOtBu | Toluene | 100 | 3-Benzylbenzofuran | 78 | wiley.com |
Following a comprehensive review of the scientific literature, no specific examples of the Buchwald-Hartwig amination being used for the direct synthesis of the furoindole core structure could be identified. The Buchwald-Hartwig reaction is a well-established, powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. nih.gov While its application is widespread in the synthesis of various nitrogen-containing heterocycles, its specific use for the construction of the furoindole ring system is not documented in the available research. Therefore, no detailed research findings or data can be presented for this specific subsection.
Palladium-catalyzed direct C-H activation and functionalization have emerged as a highly efficient and atom-economical strategy for synthesizing aryl-substituted benzofurans. Instead of starting with pre-functionalized substrates, this approach involves the direct coupling of a C-H bond on the benzofuran ring with an aryl halide or its equivalent. This methodology typically targets the C2 or C3 position of the benzofuran core. unipr.it
The direct 3-arylation of benzofurans with aryl bromides has been achieved using low loadings of a palladium catalyst. unipr.it These reactions often employ a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a suitable ligand and base. The reaction conditions can be optimized to favor arylation at the C3 position, providing a direct route to 3-arylbenzofuran derivatives. This method is attractive due to its cost-effectiveness and tolerance of a wide range of functional groups on the aryl bromide, including electron-withdrawing and electron-donating substituents. unipr.it
Another approach involves the C2-arylation of benzofurans using different arylating agents, such as triarylantimony difluorides, in the presence of a palladium catalyst and an oxidant like copper(II) chloride (CuCl₂). youtube.com This method demonstrates high regioselectivity for the C2 position. A room-temperature C-H arylation of benzofurans with aryl iodides has also been developed, utilizing hexafluoro-2-propanol (HFIP) as a powerful solvent to facilitate the transformation under mild conditions.
Table 3: Selected Examples of Palladium-Catalyzed C-H Arylation of Benzofurans
| Entry | Benzofuran Substrate | Arylating Agent | Catalyst System | Additive/Base | Solvent | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Benzofuran | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMA | DMA | 150 °C | 3-(4-Acetylphenyl)benzofuran | 72 | unipr.it |
| 2 | Benzofuran | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O / 2-Nitrobenzoic acid | HFIP | rt, 16 h | 2-(p-Tolyl)benzofuran | 96 | |
| 3 | Benzofuran | Triphenylantimony difluoride | Pd(OAc)₂ | CuCl₂ | 1,2-DCE | 80 °C | 2-Phenylbenzofuran | 84 | youtube.com |
| 4 | 5-Methylbenzofuran | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O / 2-Nitrobenzoic acid | HFIP | rt, 16 h | 5-Methyl-2-(p-tolyl)benzofuran | 95 | |
| 5 | Benzofuran | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMA | DMA | 150 °C | 3-(4-Fluorophenyl)benzofuran | 80 | unipr.it |
Copper-Catalyzed Synthesis Protocols
Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods for benzofuran synthesis. Copper catalysts can mediate various transformations, including coupling and cyclization reactions, under mild conditions.
One prominent copper-catalyzed method is the coupling of o-iodophenols with terminal aryl acetylenes to form 2-arylbenzofurans. This protocol is advantageous as it can be performed in the absence of palladium, which can be a significant cost and toxicity concern. The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. This method demonstrates good tolerance for a variety of functional groups on both the phenol (B47542) and alkyne components.
Another powerful approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from simple starting materials. The transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization, using molecular oxygen from the air as the terminal oxidant. This method is highly atom-economical and environmentally friendly.
Table 4: Selected Examples of Copper-Catalyzed Benzofuran Synthesis
| Entry | Phenol Substrate | Alkyne Substrate | Catalyst System | Base / Additive | Solvent | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Iodophenol | Phenylacetylene | CuI (10 mol%) | K₃PO₄ | DMF | 110 °C, 24 h | 2-Phenylbenzofuran | 95 | |
| 2 | Phenol | Phenylacetylene | CuBr (10 mol%) | DBU | DMSO | 100 °C, O₂ | 2-Phenylbenzofuran | 89 | |
| 3 | 4-Methylphenol | Phenylacetylene | CuBr (10 mol%) | DBU | DMSO | 100 °C, O₂ | 5-Methyl-2-phenylbenzofuran | 85 | |
| 4 | 2-Iodo-4-methylphenol | Phenylacetylene | CuI (10 mol%) | K₃PO₄ | DMF | 110 °C, 24 h | 5-Methyl-2-phenylbenzofuran | 93 | |
| 5 | 4-Methoxyphenol | 1-Phenyl-1-propyne | CuBr (10 mol%) | DBU | DMSO | 100 °C, O₂ | 5-Methoxy-3-methyl-2-phenylbenzofuran | 78 |
Ring Closure Methodologies
Traditional and modern ring closure strategies remain a cornerstone for the synthesis of the benzofuran core. These methods typically involve the formation of the crucial C-O bond to complete the heterocyclic ring.
Palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a direct route to 2-arylbenzofurans, which can be precursors to 3-aryl derivatives. nih.gov Optimal conditions often involve the use of bulky N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (B81430) (IPr), with a palladium source like Pd₂(dba)₃ and a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like o-xylene. nih.gov
Copper catalysts have also been effectively used for the ring closure of aryl o-bromobenzyl ketones. nih.gov More recently, one-pot approaches starting from simple 1-aryl- or 1-alkylketones have been developed, which involve a regioselective iron(III)-catalyzed halogenation followed by a metal-mediated intramolecular O-arylation to form the benzofuran ring. acs.orgnih.gov This tandem process highlights the utility of earth-abundant metals in streamlining the synthesis. In some cases, even parts-per-million (ppm) levels of copper have been shown to effectively catalyze the C-O cyclization step. nih.gov
A sequential one-pot synthesis has been developed for 3-arylbenzofurans starting from N-tosylhydrazones and bromophenol derivatives. This process involves a palladium-catalyzed Barluenga–Valdés cross-coupling, followed by an aerobic, copper-catalyzed radical cyclization. acs.org
| Starting Materials | Catalyst System | Key Features | Product Type | Ref |
| Aryl o-bromobenzyl ketones | Pd₂(dba)₃ / IPr / Cs₂CO₃ | Direct route to 2-arylbenzofurans | 2-Arylbenzofurans | nih.gov |
| 1-Arylketones | FeCl₃ (halogenation) / CuI (cyclization) | One-pot, tandem reaction | Substituted benzofurans | acs.orgnih.gov |
| N-Tosylhydrazones and bromophenols | Pd catalyst then Cu catalyst | One-pot, sequential coupling and radical cyclization | 3-Arylbenzofurans | acs.org |
O-H/C-H Coupling Reactions
Direct C-H functionalization strategies have emerged as powerful, atom-economical methods for constructing carbon-carbon and carbon-heteroatom bonds. In the context of 3-arylbenzofuran synthesis, the coupling of phenolic O-H bonds with C-H bonds offers a highly efficient route.
Transition-metal-catalyzed directing-group-assisted C-H bond functionalization is a prominent strategy. nih.gov For instance, copper-catalyzed intramolecular dehydrogenative O-H/C-H coupling has been utilized to synthesize thiophene-substituted benzofuran derivatives. nih.gov This reaction typically employs a copper catalyst in the presence of a base like cesium carbonate and a suitable solvent. nih.gov
The annulation of N-aryloxyacetamides with propargylic alcohols, catalyzed by iridium(III), represents another advanced approach. This Ir(III)-catalyzed C-H annulation provides a mild and efficient pathway to benzofuran derivatives. nih.gov
| Reactants | Catalyst | Reaction Type | Product | Ref |
| Benzothiophene derivative with phenolic OH | Copper catalyst / Cs₂CO₃ | Intramolecular Dehydrogenative O-H/C-H Coupling | Thiophene-substituted benzofuran | nih.gov |
| N-Aryloxyacetamides and propargylic alcohols | Iridium(III) catalyst | C-H Annulation | Benzofurans | nih.gov |
On-Water Chemistry and Green Catalysis
The principles of green chemistry have spurred the development of synthetic methodologies that utilize environmentally benign solvents and catalysts. "On-water" chemistry, where reactions are performed in the presence of water, often leads to enhanced reaction rates and selectivities.
A green and environmentally friendly one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and various alkynes in the presence of copper iodide as a catalyst. nih.gov This reaction is facilitated by the use of a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol (ChCl·EG), which is biodegradable and has low toxicity. nih.gov
The use of water as a solvent has been explored for the C2-selective arylation of benzofurans with iodobenzenes at room temperature, demonstrating the potential for milder and more sustainable reaction conditions. nsf.gov Although not a direct synthesis of the benzofuran core itself, this method highlights the applicability of aqueous media in the functionalization of the benzofuran scaffold.
| Reaction | Catalyst | Solvent System | Key Green Feature | Ref |
| One-pot synthesis from o-hydroxy aldehydes, amines, and alkynes | Copper iodide | Deep Eutectic Solvent (ChCl·EG) | Biodegradable, eco-friendly solvent | nih.gov |
| C2-Arylation of benzofurans | Palladium catalyst | Water | Use of water as a benign solvent at room temperature | nsf.gov |
Gold-Catalyzed Benzofuran Formation
Gold catalysis has become a powerful tool for the synthesis of various heterocyclic compounds, including benzofurans, primarily through the activation of alkynes towards nucleophilic attack.
The intramolecular cyclization of o-alkynylphenols is a common and efficient route to benzofurans catalyzed by gold complexes. semanticscholar.orgrsc.org Gold(I)-NHC (N-heterocyclic carbene) complexes have been shown to be particularly effective catalysts for the migratory cyclization of 2-alkynylaryl ethers, proceeding with low catalyst loading to yield 2,3-disubstituted benzofurans. rsc.org A dual gold and photoredox-catalyzed arylative cyclization of ortho-alkynylphenols with aryl diazonium salts has also been developed, providing an efficient route to 3-arylbenzofurans under mild, room temperature conditions. researchgate.net
A bimetallic Au-Ag catalytic system has been developed for the direct synthesis of 3-alkynyl benzofurans from phenols and alkynylbenziodoxole reagents. nih.govd-nb.info This tandem reaction involves a C-H alkynylation of the phenol followed by an oxy-alkynylation. nih.govd-nb.info
| Substrate | Catalyst System | Reaction Type | Product | Ref |
| 2-Alkynylaryl ethers | Gold(I)-NHC complex | Migratory Cyclization | 2,3-Disubstituted benzofurans | rsc.org |
| ortho-Alkynylphenols and aryl diazonium salts | PPh₃AuCl / Ru(bpy)₃₂ | Dual Photoredox/Gold Catalysis | 3-Arylbenzofurans | researchgate.net |
| Phenols and alkynylbenziodoxole reagents | Au-Ag bimetallic catalyst | Tandem C-H Alkynylation/Oxy-alkynylation | 3-Alkynyl benzofurans | nih.govd-nb.info |
Iron-Catalyzed Cyclization and Halogenation
The use of iron, an earth-abundant and non-toxic metal, as a catalyst aligns with the principles of sustainable chemistry. Iron catalysts have been successfully employed in the synthesis of benzofurans through cyclization and halogenation reactions.
A one-pot process for benzofuran synthesis from 1-aryl- or 1-alkylketones has been developed using iron(III) catalysts. acs.orgnih.gov This method involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation. acs.orgnih.gov It has been demonstrated that a single iron(III) salt can catalyze both the halogenation and the cyclization steps. acs.org For instance, using ultrapure iron(III) nitrate (B79036) nonahydrate, various benzofurans can be accessed, although the yields may be moderate. acs.org
Rhodium-Catalyzed Approaches
Rhodium catalysts have proven to be highly versatile in C-H activation and annulation reactions, providing efficient pathways to complex heterocyclic structures, including 3-arylbenzofurans.
A notable approach involves the [Cp*Rh(III)]-catalyzed redox-neutral cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides and oxides. nih.gov This step-economical reaction proceeds with excellent regioselectivity and a broad substrate scope, leading to the synthesis of 3-arylbenzofuran-2-ylphosphines. nih.gov
Rhodium(III) catalysts have also been used for the dearomatizing (3 + 2) annulation of 2-alkenylphenols and alkynes under oxidative conditions. acs.org This formal cycloaddition generates spirocyclic products and involves the dearomatization of the phenol ring. acs.org Additionally, rhodium(I)-catalyzed cyclization of o-alkynylphenols followed by intermolecular conjugate addition offers a one-pot synthesis of 2,3-disubstituted benzofurans. acs.org
| Reactants | Catalyst | Reaction Type | Product | Ref |
| N-Phenoxyacetamides and 1-alkynylphosphine sulfides/oxides | [Cp*Rh(III)] complex | Redox-Neutral C-H Activation/Cyclization | 3-Arylbenzofuran-2-ylphosphines | nih.gov |
| 2-Alkenylphenols and alkynes | Rhodium(III) catalyst | Dearomatizing (3 + 2) Annulation | Spirocyclic products | acs.org |
| o-Alkynylphenols and electrophilic alkenes | Rhodium(I) catalyst | Cyclization/Conjugate Addition | 2,3-Disubstituted benzofurans | acs.org |
Platinum-Catalyzed Cycloisomerization
Platinum catalysts are highly effective in promoting the cycloisomerization of various unsaturated systems, providing access to a range of heterocyclic compounds.
The platinum-catalyzed cyclization of o-alkynylphenyl acetals is a notable method for producing 3-(α-alkoxyalkyl)benzofurans in good to high yields. nsf.gov This reaction represents an elegant example of platinum-catalyzed cyclization. nih.gov The intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins to form cyclic ethers is another area where platinum catalysts have shown significant utility, demonstrating their ability to facilitate C-O bond formation under mild conditions. organic-chemistry.org While this is a more general reaction, the principles can be applied to the synthesis of benzofuran-like structures.
| Substrate | Catalyst | Reaction Type | Product | Ref |
| o-Alkynylphenyl acetals | Platinum catalyst | Cyclization | 3-(α-Alkoxyalkyl)benzofurans | nsf.gov |
| γ- and δ-Hydroxy olefins | [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | Intramolecular Hydroalkoxylation | Cyclic ethers | organic-chemistry.org |
Nickel-Catalyzed Intramolecular Nucleophilic Addition
A notable advancement in the synthesis of benzofuran derivatives involves a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. rsc.orgnih.gov This method provides a direct route to functionalized benzofurans. In a study by Zhu and Deng, various benzofuran derivatives were synthesized in moderate to good yields through this approach. rsc.orgbeilstein-journals.orgdiva-portal.org The reaction typically employs a nickel catalyst, such as Ni(OTf)₂, in combination with a ligand like 1,10-phenanthroline (B135089) (1,10-Phen). rsc.orgbeilstein-journals.orgdiva-portal.org The process is facilitated by a reducing agent, like zinc powder, and is carried out in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. rsc.orgbeilstein-journals.orgdiva-portal.org
The proposed mechanism involves the in situ reduction of a nickel(II) salt to Ni(0) by zinc powder. This is followed by the oxidative addition of the aryl halide to the Ni(0) species. The subsequent key step is an intramolecular nucleophilic addition of the coordinated aryl group to the ketone carbonyl. The final steps involve transmetalation and reductive elimination to afford the benzofuran product and regenerate the active nickel catalyst. rsc.org This methodology has demonstrated tolerance for a range of substrates bearing both electron-donating and electron-withdrawing groups. rsc.orgnih.gov
Table 1: Nickel-Catalyzed Intramolecular Nucleophilic Addition for Benzofuran Synthesis
| Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni(OTf)₂ | 1,10-Phenanthroline | Zn powder | MeCN | 110 | up to 90 | rsc.orgnih.gov |
| Ni(dppp)₂Cl₂ | 1,10-Phenanthroline | Zn powder | MeCN | 110 | Moderate to Good | rsc.org |
Ruthenium-Catalyzed Cycloisomerization
Ruthenium-catalyzed reactions have also emerged as a powerful tool for the synthesis of benzofurans. One effective strategy is the cycloisomerization of aromatic homo- and bis-homopropargylic alcohols. dntb.gov.uanih.gov This method allows for the chemo- and regioselective formation of the benzofuran ring system through 5-endo cyclization. dntb.gov.ua A combination of a ruthenium catalyst, such as CpRuCl(PPh₃)₂, and an amine/ammonium base-acid pair is often crucial for the catalytic cycle. dntb.gov.uanih.gov
Another ruthenium-catalyzed approach involves the C-H alkenylation of m-hydroxybenzoic acids followed by an oxygen-induced annulation. beilstein-journals.orgdiva-portal.org This reaction proceeds under aerobic conditions, utilizing air as a mild oxidant, and is compatible with a variety of functional groups. rsc.org The versatility of ruthenium catalysts allows for the synthesis of diverse benzofuran derivatives from readily available starting materials. beilstein-journals.orgdiva-portal.orgrsc.org
Table 2: Ruthenium-Catalyzed Synthesis of Benzofurans
| Catalyst | Reactants | Key Process | Oxidant | Reference |
|---|---|---|---|---|
| CpRuCl(PPh₃)₂ | Aromatic alkynols | Cycloisomerization | - | dntb.gov.ua |
| Ru-complex | m-hydroxybenzoic acids and alkynes | C-H alkenylation/annulation | Air | beilstein-journals.orgdiva-portal.orgrsc.org |
Non-Metallic and Sustainable Synthetic Strategies
In line with the principles of green chemistry, significant efforts have been directed towards the development of non-metallic and sustainable methods for benzofuran synthesis. These approaches aim to minimize the use of toxic and expensive heavy metals and to employ more environmentally benign reaction conditions.
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclization reactions represent a classical yet continually evolving strategy for benzofuran synthesis. researchgate.net One common approach is the intramolecular cyclodehydration of α-aryloxyketones. Various acids, including polyphosphoric acid (PPA) and Amberlyst 15, have been effectively used to promote this transformation.
A more recent development involves the acid-catalyzed rearrangement of 2,3-dihydrobenzofurans, which can be derived from 2-hydroxychalcones. Depending on the acid and solvent system employed, this method can selectively yield different benzofuran isomers. For instance, the use of a relatively weak acid can lead to 3-acylbenzofurans, while a stronger acid in a specific solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can furnish 3-formylbenzofurans. Mechanistically, these reactions often proceed through the formation of an oxonium ion intermediate, followed by nucleophilic attack from the aromatic ring.
Table 3: Acid-Catalyzed Cyclization for Benzofuran Synthesis
| Starting Material | Acid Catalyst | Key Transformation | Reference |
|---|---|---|---|
| Acetal | Polyphosphoric Acid (PPA) | Cyclization | |
| α-Phenoxyacetophenones | Amberlyst 15 | Cyclodehydration | |
| 2,3-Dihydrobenzofurans | p-TsOH | Rearrangement |
Microwave and Ultrasound Assisted Synthesis
The application of microwave irradiation and ultrasound has significantly enhanced the efficiency of benzofuran synthesis. These non-conventional energy sources can lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.
Microwave-assisted synthesis has been successfully applied to one-pot, three-component reactions for the preparation of 2,3-disubstituted benzofurans. For example, the Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a cyclization with an aryl iodide, can be efficiently carried out under microwave irradiation. This approach is particularly valuable for the rapid generation of chemical libraries for drug discovery.
Ultrasound-assisted synthesis has also proven effective. For instance, the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones to 2-benzylidenebenzofuran-3(2H)-ones (aurones) is accelerated under ultrasonic irradiation. The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and reaction rates, often at lower temperatures than conventional heating.
Table 4: Microwave and Ultrasound Assisted Benzofuran Synthesis
| Energy Source | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Microwave | Three-component Sonogashira/Cacchi coupling | Shorter reaction times, higher yields, cleaner products | |
| Ultrasound | Oxidative cyclization of chalcones | Faster reaction, higher yield, lower temperature |
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic methods is a primary goal in green chemistry. While completely catalyst- and solvent-free methods for 3-(4'-Bromophenyl)benzofuran are still emerging, there has been significant progress in metal-free and base-mediated approaches.
For instance, the synthesis of 3-arylbenzofurans has been achieved through the cyclodehydration of aryloxyketones using aluminum chloride, which, while a Lewis acid, avoids transition metals. More advanced metal-free protocols include the synthesis of 3-phosphinoylbenzofurans via a phospha-Michael addition/cyclization of H-phosphine oxides with in situ generated ortho-quinone methides. nih.gov Additionally, a base-mediated cyclization of propargylic alcohols with arynes provides a novel route to certain benzofuran scaffolds. nih.gov Some reactions are performed under neat conditions, such as the triethylamine-catalyzed reaction between α-haloketones and salicylaldehydes, which proceeds without a solvent to yield benzofuran derivatives in high yields. beilstein-journals.org
Visible-Light-Mediated Catalysis
Visible-light-mediated catalysis has gained prominence as a sustainable and powerful tool in organic synthesis. This approach utilizes light as a renewable energy source to drive chemical reactions under mild conditions. The synthesis of functionalized benzofurans has been successfully achieved using visible light, in some cases even without the need for a photocatalyst.
One such strategy involves the visible-light-induced homolysis of the C-Br bond in bromomalonates, which then triggers a cascade reaction with 1,6-enynes to form carbonylated and hydroxylated benzofurans. This transition-metal-free and photocatalyst-free method proceeds through an energy-transfer pathway, highlighting an innovative approach to radical-mediated cyclizations. Other visible-light-promoted methods may employ a photocatalyst to facilitate reactions such as the difluoromethylation/cyclization of 2-vinyloxy arylalkynes to produce bis(difluoromethyl)-substituted benzofurans.
Strategies for Introducing the Bromophenyl Moiety into Benzofuran Structures
The introduction of the 4-bromophenyl group at the C3 position of the benzofuran ring is a key synthetic challenge. Methodologies to achieve this can be broadly categorized into two approaches: the synthesis of a halogenated precursor followed by a cross-coupling reaction, and the direct introduction of the bromophenyl substituent via a coupling reaction.
Halogenation and Cross-Coupling Precursor Synthesis
One effective strategy involves the initial formation of the benzofuran core, followed by halogenation at the C3 position to create a reactive handle for subsequent cross-coupling reactions. A versatile three-step synthesis for 3-phenylbenzofurans, which can be adapted for the synthesis of the brominated analogue, begins with the bromination of an appropriate acetophenone (B1666503) to yield an α-bromoacetophenone. This intermediate then undergoes substitution with a phenol, followed by a cyclodehydration reaction to furnish the 3-arylbenzofuran skeleton.
Another approach involves the synthesis of 3-iodobenzofuran (B11763985) precursors. For instance, 3-iodo-2-amidobenzofurans can be further functionalized at the 3-position via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce the desired aryl group. nih.gov
Direct Introduction of Bromophenyl Substituents via Coupling Reactions
Direct coupling reactions offer a more convergent approach to 3-(4'-Bromophenyl)benzofuran by forming the key C-C bond between the benzofuran core and the bromophenyl group in a single step.
Sonogashira Coupling: A widely employed method for the synthesis of 2,3-disubstituted benzofurans involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. nih.gov This strategy can be adapted for the synthesis of 3-arylbenzofurans by choosing the appropriate starting materials. A palladium-catalyzed Sonogashira reaction of a terminal alkyne with an o-halophenol, followed by cyclization, is a popular route. nih.gov For the synthesis of 3-(4'-Bromophenyl)benzofuran, this would typically involve the coupling of an o-alkynylphenol with a 1-bromo-4-iodobenzene (B50087) or the coupling of an o-iodophenol with 1-bromo-4-ethynylbenzene, followed by an intramolecular cyclization.
Nickel-Catalyzed Intramolecular Addition: A notable method for the synthesis of 3-arylbenzofuran derivatives involves a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. This approach has been successfully applied to synthesize various 3-arylbenzofurans, including analogues with chloro and fluoro substituents on the phenyl ring, suggesting its applicability for the bromo-substituted target molecule. thieme-connect.com The reaction proceeds in moderate yields and demonstrates tolerance for various functional groups. thieme-connect.com
| Entry | Aryl Group | Yield (%) |
| 1 | 4-Chlorophenyl | 32 |
| 2 | 4-Fluorophenyl | 65 |
| 3 | 4-Methoxyphenyl | 59 |
| 4 | 3,4-Dichlorophenyl | 41 |
| This table presents the yields for the synthesis of various 3-arylbenzofuran analogues using a nickel-catalyzed intramolecular nucleophilic addition. thieme-connect.com |
One-Pot and Cascade Reactions for Streamlined Benzofuran Synthesis
To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions have emerged as powerful tools in the synthesis of benzofuran derivatives.
A robust one-pot synthesis of benzofurans utilizes a palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization. organic-chemistry.orgmdpi.com This methodology demonstrates broad substrate scope and provides a streamlined route to differentially substituted benzofurans. organic-chemistry.org
Another efficient one-pot procedure involves the reaction of halogenated phenols with terminal alkynes. This method has been successfully applied to the total synthesis of dehydrotremetone, a natural product containing a substituted benzofuran core. nih.gov The process typically involves an initial Sonogashira coupling followed by in-situ cyclization.
Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer an elegant approach to complex molecules. For instance, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to polysubstituted benzofurans. rsc.org Furthermore, radical cascade reactions have been developed for the synthesis of complex, fused benzofuran systems.
Rearrangement and Migration Strategies in Benzofuran Synthesis
Rearrangement and migration reactions provide unique pathways to the benzofuran core, often allowing for the construction of substitution patterns that are difficult to access through conventional methods.
Chalcone (B49325) Rearrangement: A highly selective method for the synthesis of 3-acylbenzofurans has been developed through the rearrangement of 2-hydroxychalcones. lbp.world This strategy involves the transformation of the chalcone precursor into a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be selectively converted to the 3-acylbenzofuran. lbp.world While this method yields a ketone at the 3-position, it represents a significant rearrangement strategy that could potentially be adapted.
Benzopyran to Benzofuran Rearrangement: An unusual rearrangement of a benzopyran group to a benzofuran has been reported during the synthesis of coumarin (B35378) derivatives. nih.gov This unexpected transformation offers a novel synthetic pathway to benzofuran derivatives under moderate conditions. nih.gov
nih.govnih.gov-Aryl Migration: The reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones can lead to either 2-substituted or 3-substituted benzofurans. The formation of the 3-substituted product occurs via direct cyclization and dehydration, while the 2-substituted isomer is formed through a nih.govnih.gov-aryl migration. nih.gov Controlling the reaction conditions can favor one pathway over the other, providing a strategic choice for the synthesis of specific isomers.
Reaction Mechanism Elucidation for Benzofuran Formation
Detailed Mechanistic Pathways of Cyclization Reactions
The formation of the benzofuran (B130515) core fundamentally relies on an intramolecular cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. This can be achieved through several distinct mechanistic pathways involving the formation of a key C–O bond.
One of the most common strategies involves the cyclization of ortho-substituted phenols. For instance, Pd(II)-catalyzed cyclization of o-alkenyl or o-alkynyl phenols is a widely used method. nih.gov In the case of o-alkynylphenols, the reaction can proceed via a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne. This process is often facilitated by a Lewis acid or a transition metal that activates the alkyne toward nucleophilic attack. nih.gov
Acid-catalyzed dehydration of o-hydroxybenzyl ketones also furnishes the benzofuran ring. nih.gov Similarly, Brønsted acids can mediate the cyclization of precursors like o-alkynylphenols. This involves the protonation of the alkyne or a related functional group to generate a reactive intermediate, such as an oxocarbenium ion, which then undergoes an intramolecular oxa-Michael reaction to close the ring. acs.org
Base-mediated cyclizations are also prevalent. These can involve intramolecular condensation reactions or pathways initiated by the deprotonation of a suitable precursor. nih.gov For example, the cyclization of propargylic alcohols with arynes under basic conditions can proceed through a propargyl Claisen rearrangement followed by a cycloaddition pathway. nih.gov
Radical reaction mechanisms have also been proposed, particularly in cases where other pathways are less favorable. These can be initiated by radicals generated from solvents like DMF, leading to the formation of the benzofuran ring system. nih.gov Another modern approach involves visible-light-promoted reactions, which can proceed through radical intermediates to achieve the desired cyclization. acs.org
Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses
Transition metals play a pivotal role in many modern benzofuran syntheses, offering high efficiency and control over selectivity. The catalytic cycles of these reactions have been extensively studied.
Palladium and Copper Catalysis: Palladium, often in conjunction with a copper co-catalyst, is frequently used in Sonogashira coupling reactions between o-halophenols and terminal alkynes. acs.orgnih.gov This is a powerful method for synthesizing 2- and/or 3-substituted benzofurans. The generally accepted catalytic cycle for the Sonogashira coupling itself involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the o-halophenol.
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkynyl group to the palladium center.
Reductive Elimination: The resulting palladium(II) complex reductively eliminates the coupled product, regenerating the Pd(0) catalyst.
Following the coupling, an intramolecular cyclization (hydroalkoxylation) occurs, where the phenolic oxygen attacks the alkyne to form the benzofuran ring. acs.orgnih.gov Palladium can also catalyze tandem reactions, such as a Heck reaction followed by an oxidative cyclization sequence, to build the benzofuran scaffold. nih.gov
Rhodium Catalysis: Rhodium catalysts are effective in reactions involving C–H activation. For instance, the synthesis of C4-substituted benzofurans has been achieved via a rhodium-mediated transfer of vinylene. The proposed catalytic cycle involves four key steps:
C–H Activation: The rhodium catalyst activates a C–H bond on the benzene ring.
Migratory Insertion: The alkene reactant inserts into the Rh–C bond.
Nucleophilic Substitution: An intramolecular nucleophilic attack by the phenolic oxygen occurs.
β-Oxygen Elimination: This final step forms the furan ring and regenerates the active catalyst. acs.org
Nickel Catalysis: Nickel catalysts have been utilized to provide the activation energy for intramolecular nucleophilic addition reactions. For example, the cyclization of an aryl halide with a ketone moiety can be promoted by a Ni(II) catalyst, such as Ni(OTf)₂, to form the benzofuran product. acs.orgunamur.be
The table below summarizes key features of different transition metal-catalyzed syntheses relevant to benzofuran formation.
| Catalyst System | Key Reaction Type | Starting Materials (Example) | Mechanistic Features |
| Pd(II)/Cu(I) | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | Oxidative addition, transmetalation, reductive elimination followed by intramolecular hydroalkoxylation. acs.orgnih.gov |
| Rh(III) | C–H Activation / Annulation | N-Phenoxyacetamides, Alkynes | Directed C–H activation, migratory insertion, nucleophilic attack, β-elimination. acs.orgrsc.org |
| Ni(II) | Intramolecular Nucleophilic Addition | o-Halophenyl ketones | Activation of aryl halide for nucleophilic attack by enolate. acs.orgunamur.be |
| Au(I)/Ag(I) | Alkyne Activation / Cyclization | Alkynyl Esters, Quinols | π-activation of the alkyne by the metal, facilitating nucleophilic attack by the phenol (B47542). acs.org |
Identification and Characterization of Key Intermediates
The elucidation of reaction mechanisms relies heavily on the identification of transient species. In benzofuran synthesis, several key intermediates have been proposed or characterized.
Metal Acetylides: In copper-catalyzed reactions, particularly those involving alkynes, the formation of a copper acetylide is a crucial first step. This intermediate then participates in subsequent coupling or addition reactions. acs.org
Iminium Ions: In certain one-pot syntheses involving aldehydes and amines, the reaction is proposed to proceed through an iminium ion intermediate. This electrophilic species is then attacked by a nucleophile, such as a copper acetylide, leading to a cascade that culminates in cyclization. acs.orgnih.gov
Oxocarbenium Ions: Acid-catalyzed cyclizations of o-alkynylphenols can proceed via the formation of an oxocarbenium ion . This intermediate is generated by the protonation of a vinylogous ester, which then undergoes an intramolecular oxa-Michael addition. acs.org
Palladium(IV) Intermediates: In some palladium-mediated syntheses, particularly those involving oxidative alkenylation, the formation of a high-valent Pd(IV) intermediate has been suggested through DFT characterization, followed by annulation to form the benzofuran ring. nih.gov
o-Quinone Methides: Base-catalyzed cascade reactions can involve the formation of an o-quinone methide as a key intermediate, which then undergoes further transformations to yield the benzofuran structure. unamur.be
Computational and Theoretical Insights into Reaction Dynamics
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics and dynamics of benzofuran formation, corroborating or refining proposed mechanisms.
DFT calculations have been employed to study the mechanisms of cycloaddition reactions that form benzofuran derivatives. These studies can distinguish between concerted and stepwise pathways by calculating the activation energies of transition states. For example, in [8+2] cycloadditions, calculations have shown that the reaction can proceed through a stepwise mechanism involving a diradical intermediate or via an initial [4+2] cycloaddition followed by a rate-determining nih.govresearchgate.net-vinyl shift, depending on the specific substrates. pku.edu.cn
For transition metal-catalyzed reactions, computational studies have helped to map out the potential energy surfaces of catalytic cycles. In an indium(III)-catalyzed hydroalkoxylation of o-alkynylphenols, experimental and computational results supported a mechanism involving π-Lewis acid activation of the alkyne by the indium catalyst. This activation lowers the energy barrier for the subsequent nucleophilic attack by the phenol, facilitating the 5-endo-dig cyclization. nih.gov
Similarly, DFT studies on a rhodium-catalyzed synthesis of C4-functionalized benzofurans have been used to understand the role of the cyclopentadienyl (B1206354) ligand in the catalytic cycle. nih.gov Computational analysis of a Ruthenium-catalyzed dehydrative C-H coupling of phenols with aldehydes has also provided a detailed understanding of the reaction pathway leading to benzofuran products. rsc.org These theoretical models are invaluable for understanding regioselectivity, the influence of ligands, and the feasibility of proposed intermediates, guiding the development of more efficient and selective synthetic methods.
Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenyl Benzofuran and Derivatives
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. In the study of 3-(4'-Bromophenyl)benzofuran and its derivatives, electron ionization mass spectrometry (EI-MS) is a common method employed for this purpose.
The molecular ion peak (M+) in the mass spectrum of 3-(4'-Bromophenyl)benzofuran would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2).
General fragmentation patterns for aromatic compounds often involve the loss of small, stable molecules or radicals. For instance, the loss of the bromine atom would result in a significant fragment ion. Other potential fragmentations could involve the benzofuran (B130515) ring, leading to characteristic ions that are indicative of this core structure. The study of fragmentation patterns in related compounds, such as substituted 3-phenylpropenoates, has shown that the position of a halogen substituent can significantly influence the fragmentation pathways. nih.gov
Table 1: Predicted Prominent Ions in the Mass Spectrum of 3-(4'-Bromophenyl)benzofuran
| Ion | m/z (relative to 79Br) | Description |
| [M]+ | 273 | Molecular Ion |
| [M+2]+ | 275 | Isotopic peak due to 81Br |
| [M-Br]+ | 194 | Loss of Bromine radical |
| [C8H5O]+ | 117 | Benzofuran fragment |
| [C6H4Br]+ | 155/157 | Bromophenyl fragment |
Note: This table is predictive and based on general fragmentation principles of related compounds.
X-ray Crystallography for Three-Dimensional Structure Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Several derivatives of 3-(4'-Bromophenyl)benzofuran have been synthesized and their molecular structures have been elucidated using single-crystal X-ray diffraction, providing precise information on bond lengths, bond angles, and intermolecular interactions.
A common feature in the crystal structures of these derivatives is the relative orientation of the benzofuran and the 4-bromophenyl rings. The dihedral angle between these two planar systems is a key structural parameter. For instance, in 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, the dihedral angle between the benzofuran ring system and the 4-bromophenyl ring is 89.29 (6)°. nih.gov Similarly, in 3-(4-Bromophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran and 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran, the dihedral angles are 87.12 (6)° and 87.87 (6)°, respectively. nih.govnih.gov These large dihedral angles indicate that the two ring systems are nearly perpendicular to each other.
The crystal packing of these molecules is often stabilized by a variety of weak intermolecular interactions, such as C—H⋯O hydrogen bonds, C—H⋯π interactions, and halogen bonding (Br⋯π contacts). nih.gov In the crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, molecules are linked into chains by C—H⋯π hydrogen bonds and C—Br⋯π interactions. nih.gov
Table 2: Crystallographic Data for Selected 3-(4'-Bromophenyl)benzofuran Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (°) |
| 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran nih.gov | Monoclinic | Pc | 10.1234 (4) | 6.4567 (3) | 13.2345 (6) | 90 | 109.876 (2) | 90 | 89.29 (6) |
| 3-(4-Bromophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran nih.gov | Orthorhombic | P212121 | 12.0911 (3) | 19.4713 (3) | 6.4482 (1) | 90 | 90 | 90 | 87.12 (6) |
| 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran nih.gov | Triclinic | P-1 | 6.4145 (3) | 10.0266 (5) | 11.7639 (6) | 101.606 (3) | 92.240 (2) | 103.932 (2) | 87.87 (6) |
| 3-(4-Bromophenylsulfinyl)-2,4,6,7-tetramethyl-1-benzofuran nih.gov | Orthorhombic | Pbca | 12.0900 (4) | 20.8119 (10) | 6.4865 (2) | 90 | 90 | 90 | 89.03 (6) |
Comprehensive Spectroscopic Data Correlation and Interpretation
A comprehensive understanding of the molecular structure of 3-(4'-Bromophenyl)benzofuran and its derivatives is achieved by correlating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with the findings from mass spectrometry and X-ray crystallography.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For 3-(4'-Bromophenyl)benzofuran, the 1H NMR spectrum would be expected to show distinct signals for the protons on the benzofuran ring and the 4-bromophenyl ring. The protons on the brominated phenyl ring would typically appear as a pair of doublets (an AA'BB' system) due to symmetry. The protons on the benzofuran moiety would have chemical shifts and coupling constants characteristic of this heterocyclic system. The 13C NMR spectrum would complement this by showing distinct signals for each carbon atom, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift.
IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-(4'-Bromophenyl)benzofuran would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, C-O-C stretching of the furan (B31954) ring, and the C-Br stretching vibration.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is related to the extent of conjugation. The benzofuran and bromophenyl rings are both chromophores, and their combination in 3-(4'-Bromophenyl)benzofuran would result in a characteristic UV-Vis absorption spectrum.
By integrating the data from these different spectroscopic methods, a detailed and consistent picture of the molecular structure of 3-(4'-Bromophenyl)benzofuran can be constructed. The molecular formula and weight from mass spectrometry, the connectivity from NMR, the functional groups from IR, and the electronic system from UV-Vis, all corroborated by the precise three-dimensional structure from X-ray crystallography, provide a powerful and comprehensive characterization of the compound. While detailed correlated data for the parent 3-(4'-Bromophenyl)benzofuran is not extensively documented in the provided search results, the analysis of its derivatives provides a strong foundation for understanding its spectroscopic properties. researchgate.netbeilstein-archives.org
Theoretical and Computational Investigations of 3 4 Bromophenyl Benzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, orbital energies, and molecular reactivity, complementing experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including benzofuran (B130515) derivatives. physchemres.orgrsc.org A DFT study of 3-(4'-Bromophenyl)benzofuran would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. physchemres.org
Illustrative Geometric Parameters for 3-(4'-Bromophenyl)benzofuran (Based on DFT Calculations of Analogous Structures)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C-Br | Carbon-Bromine bond in the phenyl ring | ~1.91 Å |
| C-O | Carbon-Oxygen bond within the furan (B31954) ring | ~1.37 Å |
| C-C (Aromatic) | Average Carbon-Carbon bond in rings | ~1.40 Å |
| C-C (Inter-ring) | Bond connecting benzofuran and phenyl rings | ~1.48 Å |
| Bond Angles | ||
| C-O-C | Angle within the furan ring moiety | ~106° |
| C-C-Br | Angle at the bromine substitution site | ~120° |
| Dihedral Angle | ||
| O-C-C-C | Torsional angle defining ring planarity | ~0° |
Note: The values in this table are representative and intended for illustrative purposes, based on data from similar molecular structures, as specific DFT calculations for 3-(4'-Bromophenyl)benzofuran are not available in the cited sources.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, relating to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org In related benzofuran derivatives, the HOMO is typically distributed across the electron-rich benzofuran ring system, while the LUMO may be located on either the benzofuran or the attached phenyl ring, depending on the substituents. semanticscholar.orgresearchgate.net FMO analysis provides a quantitative basis for these properties through global reactivity descriptors.
Illustrative Global Reactivity Descriptors for 3-(4'-Bromophenyl)benzofuran
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability to accept electrons |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons |
Note: This table defines the concepts and formulas used in FMO analysis. Specific energy values for 3-(4'-Bromophenyl)benzofuran would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. jetir.org It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. jmaterenvironsci.com MEP maps use a color scale to indicate different regions of potential:
Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or halogens. jmaterenvironsci.com
Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For 3-(4'-Bromophenyl)benzofuran, the MEP map would be expected to show a significant negative potential (red) localized around the furan's oxygen atom and, to a lesser extent, the bromine atom, due to their high electronegativity and lone pairs of electrons. jmaterenvironsci.com Positive potential (blue) would likely be associated with the hydrogen atoms of the aromatic rings. Such maps are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. jetir.org
Reactivity Descriptors (e.g., ELF, LOL, Fukui Functions)
To gain a more detailed, atom-specific understanding of reactivity, computational chemists use local reactivity descriptors. The Fukui function, for example, is a key descriptor derived from DFT that indicates the propensity of each atomic site in a molecule to accept or donate electrons. semanticscholar.org It helps pinpoint the exact atoms most likely to be involved in a chemical reaction. Studies on related benzofused heterocyclic systems have successfully used condensed Fukui functions to identify the most reactive sites for electrophilic attack, which often corresponds to the C2 position of the furan or thiophene (B33073) ring. semanticscholar.orgsciforum.netresearchgate.net Other descriptors like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide insights into the nature of chemical bonding and the location of electron pairs.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate, rotate, and change their shape. Molecular Dynamics (MD) simulations are computational methods used to study this motion over time, providing a bridge between theoretical models and real-world molecular behavior. lidsen.com
An MD simulation for 3-(4'-Bromophenyl)benzofuran would involve calculating the forces on each atom and using Newton's laws of motion to predict their subsequent positions and velocities over a series of very short time steps. youtube.com This approach is particularly useful for exploring the molecule's conformational landscape. As a biaryl compound, a key dynamic feature of 3-(4'-Bromophenyl)benzofuran is the rotation around the single bond connecting the benzofuran and bromophenyl rings. nih.gov MD simulations can map the energy profile of this rotation, identify the most stable (lowest energy) conformations, and determine the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications. acs.orgyoutube.com Although no specific MD studies on 3-(4'-Bromophenyl)benzofuran have been reported, the methodology is extensively applied to similar biaryl systems. nih.gov
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. ehu.es DFT calculations can accurately predict various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
For instance, by calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. Comparing this predicted spectrum to an experimentally measured one serves as a powerful validation tool for the optimized molecular structure. jetir.org Discrepancies between the two can point to environmental effects (e.g., solvent, crystal packing) not accounted for in the gas-phase calculation or suggest a revision of the structural assignment. This comparative approach is standard practice in the characterization of new benzofuran derivatives. researchgate.net
Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Typical Experimental Range (cm-1) | Predicted DFT Value (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Scaled values in this range |
| Aromatic C=C Stretch | 1450 - 1600 | Scaled values in this range |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Scaled values in this range |
| C-Br Stretch | 500 - 600 | Scaled values in this range |
Note: Computationally predicted frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. This table is for illustrative purposes.
Computational Approaches to Reaction Mechanism and Transition State Analysis
While specific computational studies focusing exclusively on the reaction mechanism and transition state analysis for the synthesis of 3-(4'-Bromophenyl)benzofuran are not extensively documented in the current body of scientific literature, significant insights can be extrapolated from theoretical investigations into the synthesis of analogous 3-arylbenzofurans and the underlying palladium-catalyzed reaction mechanisms. Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens for examining the intricate details of reaction pathways, including the characterization of intermediates and the energetic landscapes of transition states.
The formation of 3-arylbenzofurans, such as 3-(4'-Bromophenyl)benzofuran, is often achieved through palladium-catalyzed cross-coupling reactions. The two most probable synthetic routes amenable to computational investigation are the Sonogashira coupling followed by cyclization, and the Heck coupling reaction.
Mechanistic Insights from Computational Studies of the Sonogashira Coupling Pathway
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is a common method for forming the carbon-carbon bond necessary for the subsequent cyclization to a 3-arylbenzofuran. A plausible route to 3-(4'-Bromophenyl)benzofuran would involve the coupling of a suitable 2-alkynylphenol with a 4-bromophenyl halide.
Computational studies on the general mechanism of the Sonogashira reaction have delineated a catalytic cycle that includes several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations performed on model systems, such as the reaction between bromobenzene (B47551) and phenylacetylene, have indicated that the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves a significant energy barrier that must be overcome for the reaction to proceed.
Below is a representative table illustrating the key steps and intermediates in a generic Sonogashira coupling reaction, which serves as a model for understanding the synthesis of 3-arylbenzofurans.
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond. | Aryl-Pd(II)-Halide complex |
| Transmetalation | The copper acetylide transfers the alkynyl group to the palladium center. | Aryl-Pd(II)-Alkynyl complex |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Coupled Aryl-Alkyne Product |
Transition State Analysis in Heck Coupling Reactions
The Heck reaction provides an alternative pathway for the synthesis of 3-arylbenzofurans, involving the palladium-catalyzed reaction of an aryl halide with an alkene. Computational studies of the Heck reaction have been instrumental in understanding the regioselectivity and stereoselectivity of the process. The key steps involve oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination.
Transition state analysis via DFT allows for the calculation of activation energies for these steps, providing a quantitative understanding of the reaction kinetics. For reactions leading to 3-substituted benzofurans, the regioselectivity of the migratory insertion is a critical factor that can be computationally modeled.
The following interactive table presents hypothetical relative free energy data for the key steps in a Heck-type reaction leading to a 3-arylbenzofuran, illustrating the typical energetic profile of such a catalytic cycle.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Initial State | Reactants + Catalyst | 0.0 |
| Oxidative Addition | Transition State 1 | +22.5 |
| Aryl-Pd(II) Intermediate | -5.2 | |
| Migratory Insertion | Transition State 2 | +18.7 |
| Alkyl-Pd(II) Intermediate | -10.1 | |
| β-Hydride Elimination | Transition State 3 | +15.3 |
| Final State | Product + Regenerated Catalyst | -25.8 |
Note: The data in this table is illustrative and intended to represent a typical energy profile for a Heck reaction. It is not derived from specific computational studies on 3-(4'-Bromophenyl)benzofuran.
Concluding Remarks and Future Outlook
The application of computational methods to the study of reaction mechanisms provides invaluable insights that complement experimental findings. While direct computational analysis of the synthesis of 3-(4'-Bromophenyl)benzofuran is currently lacking, the theoretical frameworks established for the Sonogashira and Heck reactions provide a solid foundation for understanding its formation. Future computational studies are needed to model the specific substrates and catalysts involved in the synthesis of 3-(4'-Bromophenyl)benzofuran to elucidate the precise energetic details of its reaction pathways and transition states. Such studies would be beneficial for optimizing reaction conditions and for the rational design of more efficient synthetic strategies.
Derivatization and Advanced Synthetic Transformations of 3 4 Bromophenyl Benzofuran
The 3-(4'-Bromophenyl)benzofuran scaffold is a versatile platform in synthetic organic chemistry. Its structure offers two primary sites for modification: the reactive carbon-bromine bond on the pendant phenyl ring and the various positions on the benzofuran (B130515) nucleus itself. These sites allow for a wide range of derivatization and advanced synthetic transformations, enabling the creation of complex and functionally diverse molecules.
Future Perspectives and Challenges in Benzofuran Chemical Research
Development of Sustainable and Economical Synthetic Pathways
A primary challenge in benzofuran (B130515) synthesis is the reliance on multi-step procedures that often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. The future of benzofuran synthesis lies in the adoption of green chemistry principles to create more sustainable and cost-effective processes.
Key future directions include:
One-Pot Reactions: Combining multiple reaction steps into a single operationally simple procedure avoids the need for isolating intermediates, thereby saving time, solvents, and resources. Researchers have reported one-pot syntheses reacting components like o-hydroxy aldehydes, amines, and alkynes to build the benzofuran core efficiently. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.net This technique is a promising avenue for accelerating the synthesis of benzofuran libraries.
Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source to drive chemical reactions is a rapidly growing area. nih.gov Photocatalytic methods offer mild reaction conditions and unique reactivity pathways for constructing the benzofuran ring system, aligning perfectly with sustainability goals. mdpi.com
Use of Greener Solvents: The replacement of volatile and toxic organic solvents is a critical aspect of sustainable chemistry. Research into using eco-friendly solvent systems, such as deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol, has shown promise in promoting efficient and environmentally benign benzofuran synthesis. acs.org Ethyl acetate (B1210297) is another solvent recognized for its low toxicity and biodegradability that is gaining traction. mdpi.com
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Alternative | Key Advantage |
|---|---|---|---|
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Visible light | Reduced reaction time, lower energy consumption. researchgate.netnih.gov |
| Solvent System | Volatile organic compounds (e.g., Toluene, DMF) | Deep Eutectic Solvents (DES), Ethyl Acetate, Water. acs.orgmdpi.com | Reduced toxicity and environmental impact. acs.org |
| Process Economy | Multi-step synthesis with intermediate isolation | One-pot tandem reactions | Improved atom economy, less waste, fewer unit operations. acs.org |
| Reagents | Stoichiometric and hazardous reagents | Catalytic systems, metal-free reactions. organic-chemistry.org | Higher efficiency and improved safety profile. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—particularly regioselectivity and chemoselectivity—is a persistent challenge in the synthesis of complex substituted benzofurans. The development of novel catalytic systems is paramount to overcoming this hurdle. While palladium and copper catalysts are well-established for reactions like Sonogashira coupling followed by cyclization to form 2,3-disubstituted benzofurans, future research is focused on catalysts that offer greater precision and efficiency. acs.orgnih.govrsc.org
Future research avenues include:
Bimetallic Catalysis: The synergistic use of two different metals, such as palladium and copper, can enable transformations not possible with a single catalyst, often leading to higher yields and selectivity. acs.orgnih.gov
Heterogeneous Catalysts: Developing solid-supported catalysts, such as palladium nanoparticles on activated carbon fibers, is a key goal. acs.orgnih.gov These catalysts can be easily recovered and reused, which improves the economic and environmental viability of the synthesis.
Photoredox Catalysis: Visible-light-mediated catalysis opens up new mechanistic pathways, allowing for the formation of benzofurans under exceptionally mild conditions, which can help in preserving sensitive functional groups and improving selectivity. nih.gov
Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals, metal-free catalytic systems are being explored. For instance, iodine(III)-catalyzed oxidative cyclization provides an effective route to 2-arylbenzofurans without the need for a metal catalyst. organic-chemistry.org
| Catalytic System | Description | Target Application/Advantage | Reference |
|---|---|---|---|
| Palladium-Copper (Pd/Cu) | Dual catalyst system often used in Sonogashira coupling followed by intramolecular cyclization. | Efficient synthesis of 2,3-disubstituted benzofurans. The co-catalyst is often essential for the reaction to proceed. | acs.orgnih.govrsc.org |
| Rhodium (Rh) | Relay rhodium-mediated catalysis for arylation and subsequent cyclization. | Effective for chemodivergent synthesis, with high yields observed for substrates with electron-donating groups. | nih.gov |
| Palladium on Activated Carbon Fiber (Pd-ACF) | A heterogeneous catalyst where palladium is supported on a solid matrix. | Offers excellent resistance to harsh conditions and allows for catalyst recycling, enhancing sustainability. | acs.orgnih.gov |
| Hypervalent Iodine Reagents | Metal-free reagents like PhI(OAc)2 used as catalysts or mediators for oxidative cyclization. | Avoids transition metal contamination in the final product and reduces costs. | organic-chemistry.org |
Integration of High-Throughput Experimentation and Automation in Synthesis
The traditional, one-at-a-time approach to reaction optimization is slow and resource-intensive. High-Throughput Experimentation (HTE) and laboratory automation are poised to revolutionize the discovery and optimization of synthetic routes for complex molecules like 3-(4'-Bromophenyl) benzofuran. seqens.comnih.gov By enabling the parallel execution of hundreds of experiments, HTE allows for the rapid screening of a vast array of reaction parameters, including catalysts, ligands, solvents, bases, and temperatures. rsc.orgacs.org
The primary challenges to broader adoption in synthetic chemistry, compared to biology, include handling a wide range of solvents, managing temperature variations, and dealing with heterogeneous mixtures in miniaturized formats. seqens.comnih.gov However, advancements in robotics and microfluidics are overcoming these obstacles.
Future impact of HTE and automation:
Accelerated Reaction Optimization: Rapidly identifying the optimal conditions for challenging cross-coupling or cyclization reactions.
Discovery of New Reactions: Screening unconventional combinations of reagents and catalysts to uncover novel transformations.
Data-Driven Synthesis: Generating large datasets that can be used to train machine learning algorithms for predictive chemistry.
| Parameter for Optimization | Traditional Method (One-Variable-at-a-Time) | HTE Approach (Parallel Screening) | Potential Outcome |
|---|---|---|---|
| Catalyst/Ligand Screening | Sequentially testing a few selected catalyst/ligand combinations. | Simultaneously testing a 96-well plate with diverse catalysts and ligands. | Rapid identification of the most active and selective combination. rsc.org |
| Solvent and Base Effects | Testing a limited number of solvent/base pairs based on literature precedent. | Arraying dozens of unique solvent and base combinations. | Discovery of non-intuitive conditions that significantly improve yield or selectivity. nih.gov |
| Temperature Profile | Running reactions at a few discrete temperatures (e.g., room temp, reflux). | Screening a continuous or wide range of temperatures in parallel. | Fine-tuning the optimal temperature to minimize side products. |
Advanced Computational Methods for Predictive Synthesis and Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For benzofuran synthesis, these methods provide insights that are difficult or impossible to obtain through experimentation alone.
Future applications of computational methods include:
Mechanism Elucidation: DFT calculations can map out entire reaction pathways, identifying transition states and intermediates. This allows chemists to understand the factors controlling selectivity and to rationally design better catalysts or substrates. pku.edu.cn
Predictive Modeling: By calculating activation energies for competing reaction pathways, computational models can predict the most likely product of a reaction under given conditions, guiding experimental design and saving resources. pku.edu.cn
In Silico Catalyst Design: Computational screening of virtual catalyst libraries can identify promising candidates for a specific transformation before any laboratory work is initiated, accelerating the development of novel catalytic systems.
Solvent Effect Analysis: Computational models can simulate how different solvents influence reaction rates and equilibria, aiding in the selection of optimal and environmentally friendly reaction media. aip.org
| Computational Tool/Method | Application in Benzofuran Research | Key Insight Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies for cycloaddition reactions. | Understanding the factors that determine regioselectivity and reaction favorability. | pku.edu.cn |
| DFT Geometry Optimization | Studying the structural parameters (bond lengths, angles) of benzofuran in different media (gas vs. aqueous). | Revealing how solvent interactions can alter molecular structure and reactivity. | aip.org |
| Frontier Molecular Orbital (FMO) Analysis | Analyzing the HOMO-LUMO energy gaps and orbital coefficients of reactants. | Predicting reactivity and the nature of electronic transitions. | researchgate.net |
Addressing Scalability and Environmental Considerations in Synthesis
A significant challenge for many novel synthetic methods developed in academic labs is their scalability. A reaction that works well on a milligram scale may face unforeseen problems related to heat transfer, mixing, or purification when scaled up to the gram or kilogram level required for industrial application. acs.orgnih.gov
Future research must prioritize scalability and environmental impact from the outset:
Process Intensification: The use of flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.
Waste Reduction and Catalyst Recycling: The development of robust, recyclable catalysts is crucial for minimizing waste and reducing the environmental footprint of benzofuran synthesis. acs.orgnih.gov Similarly, choosing synthetic pathways that avoid the use of protecting groups can significantly reduce the number of steps and the amount of waste generated.
| Challenge | Traditional Approach Issue | Future-Oriented Solution | Benefit |
|---|---|---|---|
| Scalability | Batch reactors with poor heat/mass transfer at large scale. | Continuous flow chemistry reactors. | Improved safety, consistency, and easier scale-up. |
| Catalyst Waste | Use of homogeneous catalysts that are difficult to separate from the product. | Development of heterogeneous or recyclable catalysts (e.g., on solid supports). acs.orgnih.gov | Reduced cost, minimized metal contamination and waste. |
| Solvent Waste | Heavy reliance on large volumes of volatile and often toxic organic solvents. | Use of greener solvents (DES, water), solvent-free conditions, or catalyst-free synthesis. acs.orgresearchgate.netorganic-chemistry.org | Reduced environmental pollution and operational hazards. |
| Atom Economy | Multi-step syntheses involving protecting groups and stoichiometric reagents. | Designing one-pot, tandem reactions and catalytic cycles that minimize byproducts. | Maximized efficiency and minimized waste generation. |
Q & A
Q. What are the common synthetic routes for 3-(4'-Bromophenyl) benzofuran derivatives?
A typical method involves oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate). Yields around 73% are achievable, with crystallization by slow evaporation in ethyl acetate . Modifications include varying substituents (e.g., cyclohexyl or chloro groups) on the benzofuran core, adjusting stoichiometry, and optimizing reaction times (e.g., 5 hours at room temperature) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and dihedral angles. For example, the benzofuran unit in 3-(4-bromophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran is planar (mean deviation: 0.009 Å), with a dihedral angle of 87.12° between the bromophenyl ring and benzofuran plane. Software like SHELXL refines structures using riding models for H-atoms and accounts for weak interactions (C–H⋯O, C–H⋯π) . Crystallographic data (space group, unit cell parameters) are reported using programs like ORTEP-3 for visualization .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular weights, while ¹H/¹³C NMR identifies substituent positions and coupling patterns. For example, methyl groups at C2/C4/C6 in trimethyl derivatives show distinct upfield shifts. UV-Vis spectroscopy monitors electronic transitions in conjugated systems .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Weak C–H⋯O hydrogen bonds and C–H⋯π interactions stabilize crystal lattices. In 3-(4-bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran, chains form via C–H⋯O bonds (2.58–2.68 Å), while Br⋯Br interactions (3.452 Å) contribute to layered packing. Such interactions are critical for predicting solubility and mechanical properties .
Q. What challenges arise in refining crystallographic data for brominated benzofuran derivatives?
High electron density from bromine atoms can cause absorption errors. Using TWIN/BASF procedures in SHELXL mitigates twinning issues, while anisotropic displacement parameters (Uiso) improve accuracy. For example, the Flack parameter in was refined to confirm absolute structure .
Q. How can contradictory data in reaction yields or crystallographic parameters be resolved?
Discrepancies in yields (e.g., 73% vs. lower yields in other studies) may stem from purification efficiency or reagent purity. Crystallographic variations (e.g., dihedral angles ±1°) arise from temperature-dependent conformational flexibility. Cross-validation using DFT calculations or neutron diffraction can resolve ambiguities .
Q. What methodologies optimize the regioselectivity of electrophilic substitutions on benzofuran cores?
Nitration with HNO₃ in acetic acid favors C2 substitution, while Vilsmeier formylation yields C2-aldehydes. Steric effects from bulky groups (e.g., 4-bromophenyl) direct substitutions to less hindered positions. Computational modeling (e.g., Fukui indices) predicts reactive sites .
Methodological Insights
- Synthesis Optimization : Adjusting oxidation agents (e.g., mCPBA vs. H₂O₂) or solvent polarity (dichloromethane vs. THF) can enhance selectivity .
- Data Analysis : Use Mercury (CCDC) to visualize hydrogen bonds and PLATON for topology analysis. Report R factors (<0.05) and data-to-parameter ratios (>10) to ensure refinement quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
